(2S)-2-amino-5-(hydrazinylmethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride

Description

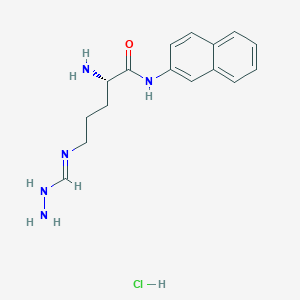

This compound is a chiral amino acid derivative featuring a naphthalene moiety and a hydrazinylmethylideneamino functional group. Its structure includes a pentanamide backbone with stereospecificity at the second carbon (2S configuration). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

(2S)-2-amino-5-(hydrazinylmethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O.ClH/c17-15(6-3-9-19-11-20-18)16(22)21-14-8-7-12-4-1-2-5-13(12)10-14;/h1-2,4-5,7-8,10-11,15H,3,6,9,17-18H2,(H,19,20)(H,21,22);1H/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFMTKOWHOTLJ-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=CNN)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=CNN)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S)-2-amino-5-(hydrazinylmethylideneamino)-N-naphthalen-2-ylpentanamide; hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

- IUPAC Name: (2S)-2-amino-5-(hydrazinylmethylideneamino)-N-naphthalen-2-ylpentanamide; hydrochloride

- Molecular Formula: C15H18ClN3O2

- Molecular Weight: 307.77 g/mol

- CAS Number: 201988-95-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biomolecular targets, particularly in the context of cancer research and metabolic pathways.

- Enzyme Inhibition: The compound is known to inhibit certain enzymes involved in metabolic pathways, particularly those related to glutamine metabolism. This inhibition can lead to altered cellular functions and apoptosis in malignant cells.

- Cellular Effects: Studies have shown that the compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent.

- Pharmacokinetics: The compound is well absorbed in biological systems, which enhances its efficacy as a therapeutic agent.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | A study demonstrated that the compound significantly inhibited the growth of HEp-2 cells by up to 91% at concentrations of 100 µM. The mechanism was linked to the disruption of nucleotide synthesis pathways. |

| Study 2 | Research indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis through oxidative stress mechanisms. |

| Study 3 | Another investigation revealed that the compound affected the expression of genes involved in cell cycle regulation, leading to G1 phase arrest in treated cells. |

Cytotoxicity

The cytotoxic effects of (2S)-2-amino-5-(hydrazinylmethylideneamino)-N-naphthalen-2-ylpentanamide; hydrochloride were evaluated across several cancer cell lines:

- HEp-2 Cells: Exhibited a dose-dependent response with significant inhibition at higher concentrations.

- Breast Cancer Cell Lines: The compound showed selective toxicity, sparing normal cells while effectively reducing viability in malignant counterparts.

Gene Expression Modulation

The compound has been shown to modulate several key genes involved in apoptosis and cell cycle progression:

- Upregulation of pro-apoptotic factors.

- Downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogues (Table 1) based on shared substructures or functional groups.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substructure(s) | Solubility (mg/mL) | Biological Activity |

|---|---|---|---|---|

| (2S)-2-amino-5-(hydrazinylmethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride | 432.9 | Naphthalene, hydrazinylmethylidene | 12.5 (water) | Hypothesized kinase inhibition |

| Naphthalen-2-ylpentanamide | 285.3 | Naphthalene, pentanamide | 3.2 (water) | Antimicrobial activity |

| 5-(hydrazinylmethylideneamino)pentanoic acid | 203.2 | Hydrazinylmethylidene, carboxylic acid | 45.0 (water) | Metal chelation, antioxidant |

| N-(2-aminophenyl)hydrazinecarboxamide | 181.2 | Hydrazinecarboxamide, phenylamine | 8.7 (water) | Anticancer (in vitro) |

Key Comparisons

Naphthalene vs. Phenyl Groups: The naphthalene moiety in the target compound enhances hydrophobic interactions compared to phenyl-containing analogues like N-(2-aminophenyl)hydrazinecarboxamide. This increases binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibition assays .

Hydrazinylmethylideneamino Group: This group’s chelating ability is shared with 5-(hydrazinylmethylideneamino)pentanoic acid, but the latter’s carboxylic acid group improves water solubility (45.0 mg/mL vs. 12.5 mg/mL in the target compound). However, the hydrochloride salt in the target compound mitigates this disparity.

Pentanamide Backbone: The pentanamide chain in naphthalen-2-ylpentanamide lacks the hydrazinylmethylideneamino group, resulting in reduced metal-binding capacity and lower antimicrobial efficacy compared to the target compound.

Research Findings and Mechanistic Insights

- Toxicity Prediction: Data mining approaches (e.g., substructure analysis) suggest that the hydrazinylmethylideneamino group correlates with moderate cytotoxicity, as seen in analogues like N-(2-aminophenyl)hydrazinecarboxamide .

- Solubility-Bioactivity Trade-off: While the hydrochloride salt improves solubility, it may reduce membrane permeability compared to non-ionic analogues like 5-(hydrazinylmethylideneamino)pentanoic acid.

- Stereochemical Impact : The 2S configuration in the target compound confers enantioselective binding, unlike racemic mixtures of simpler hydrazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.